![molecular formula C10H14O6 B14664769 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 46475-07-4](/img/structure/B14664769.png)
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxybicyclo[222]octane-1,4-dicarboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes two hydroxyl groups and two carboxylic acid groups
準備方法
The synthesis of 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid typically involves the reaction of isopropenyl acetate with 1,4-cyclohexanedione under acid-catalyzed conditions. This reaction yields 1,4-diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride, which can then be hydrolyzed to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid catalysts like sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties, such as high strength and transparency.
作用機序
The mechanism by which 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This property is particularly useful in the development of MOFs, where the compound acts as a linker, creating a porous structure that can trap and interact with various substances . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
類似化合物との比較
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid can be compared to other bicyclic compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A caged tertiary diamine used as a nucleophilic catalyst in organic synthesis.
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Used in the preparation of cycloalkanecarboxamides and related compounds.
The uniqueness of this compound lies in its dual hydroxyl and carboxylic acid groups, which provide versatility in chemical reactions and applications.
特性
CAS番号 |
46475-07-4 |
|---|---|
分子式 |
C10H14O6 |
分子量 |
230.21 g/mol |
IUPAC名 |
2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C10H14O6/c11-5-4-10(8(15)16)2-1-9(5,7(13)14)3-6(10)12/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16) |
InChIキー |
DKFZJKQOEGPMFL-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC(C1(CC2O)C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


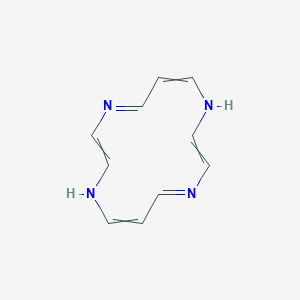

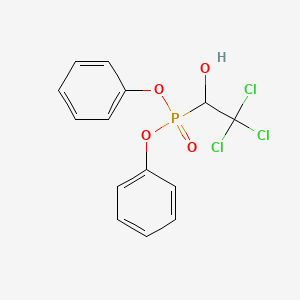
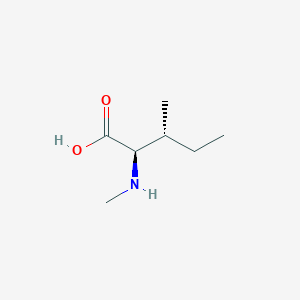


![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
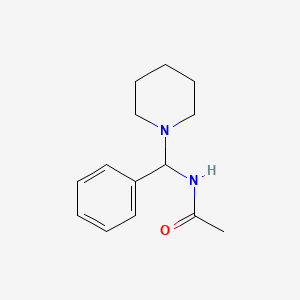
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
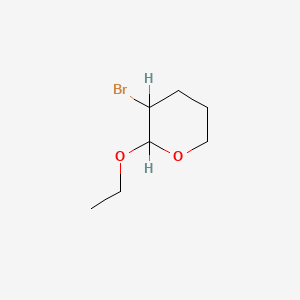
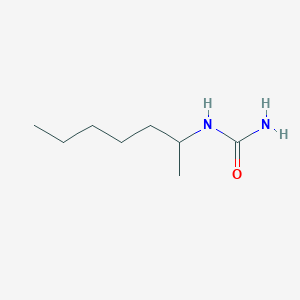
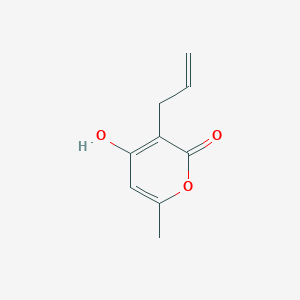

![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
